molecular formula C13H22N2O3 B592172 Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 268550-48-7

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B592172
CAS No.: 268550-48-7
M. Wt: 254.33
InChI Key: ADPIEGXXCABJCH-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 268550-48-7) is a spirocyclic compound characterized by a bicyclic framework with nitrogen atoms at positions 2 and 8 and an oxo group at position 1. The tert-butyl carbamate group at position 8 enhances its stability and modulates solubility, making it valuable in medicinal chemistry and drug discovery. Its rigid spirocyclic structure allows for precise stereochemical control, which is critical for interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPIEGXXCABJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662858
Record name tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268550-48-7
Record name tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Steps

  • Lithiation of Diisopropanolamine :
    Diisopropanolamine is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at cryogenic temperatures (-60°C to -40°C) to generate lithium diisopropylamide (LDA). This strong base facilitates deprotonation, enhancing nucleophilicity for subsequent reactions.

  • Nucleophilic Attack on Precursor :
    A solution of the precursor compound (referred to as Compound 1 in the patent) in THF is introduced to the LDA mixture. The lithiated species reacts with Compound 1, likely forming an enolate intermediate that primes the system for cyclization.

  • Acylation with Ethyl Chloroformate :
    Ethyl chloroformate is added to the reaction mixture, serving as an acylating agent. This step installs the tert-butyl carbamate group while inducing spirocyclic ring closure.

  • Workup and Purification :
    The reaction is quenched with aqueous ammonium chloride, followed by extraction with ethyl acetate. Column chromatography yields the pure product.

Detailed Experimental Procedure

The following table summarizes the reaction parameters and outcomes from Example 1 of patent CN109503578A:

ParameterValue/Detail
Starting Material Compound 1 (175 g, 0.595 mol)
Solvent Anhydrous THF (400 mL)
Base n-BuLi (0.83 mol in n-heptane)
Acylating Agent Ethyl chloroformate (87 g, 0.833 mol)
Temperature -60°C (maintained throughout)
Reaction Time 3 hours post-acylation
Workup Extraction with ethyl acetate, brine wash
Purification Column chromatography
Yield 149 g (calculated 85% based on Compound 1)

Critical Analysis of Conditions

  • Low-Temperature Control : Maintaining -60°C prevents side reactions such as premature decomposition of intermediates or over-acylation.

  • Stoichiometry : A slight excess of ethyl chloroformate (1.4 eq relative to Compound 1) ensures complete conversion.

  • Solvent Choice : THF’s polarity and low viscosity at cryogenic temperatures facilitate efficient mixing and reaction homogeneity.

Mechanistic Insights

The reaction proceeds via a concerted mechanism:

  • Enolate Formation : LDA deprotonates Compound 1, generating a resonance-stabilized enolate.

  • Electrophilic Attack : Ethyl chloroformate reacts with the enolate, forming a mixed carbonate intermediate.

  • Cyclization : Intramolecular nucleophilic displacement by the secondary amine results in spirocycle formation.

  • Carbamate Protection : The tert-butyl group is retained, providing steric protection for downstream functionalization.

Industrial Scalability and Optimization

The patent method is amenable to industrial-scale production due to:

  • Reproducibility : Consistent yields (>80%) across batches.

  • Cost Efficiency : Use of commercially available reagents (e.g., n-BuLi, ethyl chloroformate).

  • Purification Simplicity : Column chromatography suffices for high-purity (>95%) product isolation.

Challenges and Mitigations

  • Moisture Sensitivity : Strict anhydrous conditions are critical; traces of water degrade LDA.

  • Exothermic Reactions : Controlled addition rates prevent thermal runaway during lithiation.

Comparative Evaluation of Alternative Methods

While the patent method dominates current synthesis, hypothetical alternatives could include:

  • Reductive Amination : Potential route using ketone precursors and tert-butyl carbamate, though cyclization efficiency remains unverified.

  • Microwave-Assisted Synthesis : Reduced reaction times, but high-temperature conditions risk decomposing sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Functional Groups and Substituents

The compound’s biological and chemical properties are highly sensitive to functional group modifications. Key comparisons include:

Table 1: Comparison of Functional Group Modifications
Compound Name Substituents/Modifications Key Properties/Activities Reference
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 1-oxo, 2,8-diaza Antimicrobial activity
Tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate 3-cyclopropyl, 1-oxa Anticancer potential
Tert-butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Iodine substituent Enhanced nucleophilic substitution
Tert-butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 4-amino, 2-oxa Diverse biological activities
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 3-oxo, 2,8-diaza Moderate antibacterial activity

Key Observations :

  • The iodine-substituted analog () exhibits superior reactivity in nucleophilic substitutions due to iodine’s leaving group efficiency, enabling broader synthetic utility compared to bromine/chlorine analogs.
  • Amino-substituted derivatives () demonstrate enhanced biological versatility, with activities ranging from antimicrobial to analgesic, depending on substituent positioning.

Impact of Spirocyclic Framework Variations

Modifications to the spirocyclic core, such as ring size or heteroatom placement, significantly influence physicochemical properties:

Table 2: Structural Variations in Spirocyclic Cores
Compound Name Core Structure Key Distinctions Reference
This compound 2,8-diaza, [4.5] ring system Rigid framework for target specificity
Tert-butyl 8-oxo-1,4,7-triazecane-4-carboxylate 1,4,7-triazecane, larger ring Reduced metabolic stability
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate [4.4] ring system, 3,7-diaza Lower steric hindrance
Tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate 3,3-difluoro substituents Enhanced lipophilicity and stability

Key Observations :

  • Smaller spiro rings (e.g., [4.4] in ) reduce steric hindrance, improving binding to flat enzymatic pockets.
  • Fluorine-substituted analogs () show increased metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.
  • Larger ring systems (e.g., triazecane in ) often suffer from conformational flexibility, reducing target affinity .

Key Observations :

  • The parent compound () shows broad-spectrum antimicrobial activity, likely due to its ability to disrupt bacterial membrane proteins.
  • Anticancer analogs () achieve sub-micromolar potency by targeting kinases or DNA replication machinery.
  • Anticonvulsant activity () correlates with the amino group’s ability to modulate GABAergic neurotransmission .

Biological Activity

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 268550-48-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₂N₂O₃
  • Molecular Weight : 254.33 g/mol
  • Purity : 97%
  • Storage Conditions : 2-8°C
  • Boiling Point : Approximately 424.9°C at 760 mmHg

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar diazaspiro structures can induce apoptosis in cancer cells. For instance, derivatives have shown cytotoxic effects on various carcinoma cell lines, suggesting potential for further development as anticancer agents.
  • Antimicrobial Activity : Compounds in this class have been evaluated for their antibacterial and antifungal properties. Their effectiveness against resistant strains is of particular interest in the context of rising antibiotic resistance.
  • Neuroprotective Effects : Some diazaspiro compounds have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.

Anticancer Activity

A study involving similar spiro compounds demonstrated significant antiproliferative effects against several cancer cell lines, including prostate (DU145) and breast (MCF-7) cancers. The mechanism involved induction of apoptosis through mitochondrial pathways and cell cycle arrest:

CompoundCell LineIC50 (µM)Mechanism
Compound ADU14527.05 ± 3.9 (48h)Apoptosis
Compound BMCF-741.85 ± 7.8 (72h)Cell Cycle Arrest

Antimicrobial Activity

In vitro tests indicated that this compound exhibits promising antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference Compound
E. coli16 µg/mLCiprofloxacin
S. aureus8 µg/mLFluconazole

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Research into the neuroprotective properties of diazaspiro compounds has shown potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions like Alzheimer's disease.

Q & A

Q. What are the key considerations for synthesizing tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate?

Methodological Answer: The compound is often synthesized via multicomponent reactions involving tert-butyl-protected piperidine derivatives. For example, a photocatalytic method uses tert-butyl 4-aminopiperidine-1-carboxylate and methyl acrylate under visible light (425 nm LED) with 4CzIPN as a photocatalyst and tetrabutylammonium azide as an additive. Reaction optimization should focus on solvent choice (MeCN), stoichiometry (1:1 ratio of reactants), and reaction time (20 hours) to achieve optimal yields .

Q. How can the structural integrity of this spirocyclic compound be verified?

Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for confirming the spirocyclic structure. For less crystalline samples, advanced NMR techniques (e.g., 13C^{13}\text{C}-DEPT, 1H^{1}\text{H}-COSY) are critical. Key NMR signals include:

  • Spiro carbon : A quaternary carbon at δ ~95–110 ppm in 13C^{13}\text{C} NMR.
  • Tert-butyl group : A singlet at δ ~1.4–1.5 ppm in 1H^{1}\text{H} NMR.
    Mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 254.18 (C14_{14}H23_{23}NO3_3) .

Q. What are the recommended storage and handling protocols?

Methodological Answer:

  • Storage : Keep tightly sealed in a dry, ventilated container at 2–8°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
  • Handling : Use nitrile gloves, respiratory protection (N95 mask), and a fume hood to avoid inhalation of dust or vapors. Avoid contact with incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar spirocyclic compounds?

Methodological Answer: Discrepancies often arise from subtle structural variations. For example, replacing the methyl group in 8-methyl-2,8-diazaspiro[4.5]decan-3-one with a phenyl or benzyl group alters metabolic stability and target affinity. To address contradictions:

Perform comparative molecular docking to assess binding modes.

Validate using isothermal titration calorimetry (ITC) to measure binding constants.

Conduct metabolic stability assays (e.g., liver microsomes) to evaluate degradation pathways .

Compound Substituent Metabolic Half-life (h) Target Affinity (Kd_d, nM)
8-Methyl derivativeMethyl2.112.3
8-Phenyl derivativePhenyl1.58.7
8-Benzyl derivativeBenzyl0.95.4

Q. What experimental strategies are effective for probing the compound’s role in kinase inhibition (e.g., DDR1)?

Methodological Answer:

  • In vitro assays : Use a fluorescence polarization (FP) assay with a FITC-labeled ATP-competitive probe to measure DDR1 inhibition.
  • Cellular validation : Treat Alport syndrome model cells (e.g., COL4A3−/− podocytes) and quantify fibrosis markers (α-SMA, collagen IV) via qPCR or Western blot .
  • Structural insights : Perform molecular dynamics simulations to map interactions between the spirocyclic core and DDR1’s catalytic domain .

Q. How can researchers address low yields in spirocyclic ring formation during scale-up?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent optimization : Switch from THF to DMF to enhance solubility of intermediates.
  • Temperature control : Maintain reactions at 0–5°C to suppress enolization side products.
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or organocatalysts (e.g., proline derivatives) to accelerate ring closure .

Data Contradiction Analysis

Q. Why do toxicity profiles vary between safety data sheets (SDS)?

Critical Analysis: Discrepancies in SDS (e.g., H302 vs. no acute toxicity data) arise from differences in testing protocols or sample purity. For example:

  • BLD Pharmatech’s SDS (CAS 191805-29-5) lists H302 (oral toxicity) but lacks inhalation toxicity data .
  • Combi-Blocks’ SDS (CAS 1194376-44-7) omits acute toxicity data entirely .
    Resolution : Cross-reference multiple SDS, verify batch-specific purity (>95% by HPLC), and conduct in-house acute toxicity assays (OECD 423) for critical applications.

Applications in Drug Discovery

Q. What makes this compound a viable scaffold for RIPK1 inhibitors?

Methodological Answer: The spirocyclic core mimics the transition state of RIPK1’s substrate-binding pocket. Key modifications include:

  • Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding entropy.
  • Optimizing logP (target 2.5–3.5) via Boc-group removal to improve blood-brain barrier penetration .

Q. How can metabolic instability of the Boc group be leveraged in prodrug design?

Methodological Answer: The Boc group’s susceptibility to acidic hydrolysis (e.g., in lysosomes) allows its use as a pH-sensitive prodrug moiety . For example:

Synthesize a Boc-protected analog with a masked amine.

Test hydrolysis kinetics in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4).

Monitor drug release via LC-MS/MS .

Safety and Compliance

Q. What are the fire-fighting measures for tert-butyl-containing compounds?

Methodological Answer:

  • Extinguishing media : Use alcohol-resistant foam or dry chemical (CO2_2 ineffective due to spirocyclic stability).
  • Hazard mitigation : Toxic fumes (e.g., NOx_x, CO) may form during combustion. Firefighters must wear SCBA and flame-retardant suits .

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